molecular formula C3H7F2N B3190692 3,3-Difluoropropan-1-amine CAS No. 461-50-7

3,3-Difluoropropan-1-amine

Cat. No. B3190692
CAS RN: 461-50-7
M. Wt: 95.09 g/mol
InChI Key: ITYSTTQEKQMPKF-UHFFFAOYSA-N
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Description

3,3-Difluoropropan-1-amine, also known as 3,3-difluoro-1-propanamine hydrochloride, is a chemical compound with the molecular formula C3H8ClF2N . It has a molecular weight of 131.55 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 3,3-Difluoropropan-1-amine is 1S/C3H7F2N.ClH/c4-3(5)1-2-6;/h3H,1-2,6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3,3-Difluoropropan-1-amine is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available sources.

Scientific Research Applications

Amidation of Carboxylic Acids

The compound B(OCH2CF3)3, which can be derived from 3,3-Difluoropropan-1-amine, facilitates the direct amidation of various carboxylic acids with a wide range of amines. This process is notable for its simplicity and minimal racemization, particularly in the amidation of N-protected amino acids (Lanigan, Starkov, & Sheppard, 2013).

NMR Studies of Amine Complexes

3,3-Difluoropropan-1-amine has been studied through nuclear magnetic resonance (NMR) for its role in the formation of "amine.n HF" complexes, which are significant in understanding the behavior of difluoride ions in different solutions (Gouin, Cousseau, & Smith, 1977).

Synthesis of α-CF3 and α-CF2H Amines

A novel synthesis method for α-CF3 and α-CF2H amines involves the aminofluorination of gem-difluoroalkenes and mono-fluoroalkenes, respectively, using 3,3-Difluoropropan-1-amine. This method demonstrates good efficiency and functional group tolerance, expanding the range of fluorinated amines synthesized (Yang et al., 2018).

Gas Separation Applications

In the field of gas separation, 3,3-Difluoropropan-1-amine is utilized in the synthesis of hyperbranched polyimides. These polyimides show promise in their effectiveness for gas separation applications due to their unique structural properties (Fang, Kita, & Okamoto, 2000).

Fluorescamine for Amino Acid Assay

Fluorescamine, a reagent for the assay of amino acids, peptides, and proteins, demonstrates a rapid and sensitive response to primary amines. 3,3-Difluoropropan-1-amine is relevant in this context for its primary amine properties (Udenfriend et al., 1972).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H315-H318-H335 indicating that it can cause skin irritation, eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3,3-difluoropropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F2N/c4-3(5)1-2-6/h3H,1-2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYSTTQEKQMPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoropropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JE Park, H Lee, P Oliva, K Kirsch, B Kim… - ACS Pharmacology & …, 2023 - ACS Publications
Polo-like kinase 1 (Plk1), a mitotic kinase whose activity is widely upregulated in various human cancers, is considered an attractive target for anticancer drug discovery. Aside from the …
Number of citations: 1 pubs.acs.org

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